Einecs 282-289-5
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Overview
Description
It is present in the structure of all natural lipids, whether animal or vegetable . Glycerol is a clear, viscous liquid that is water-soluble and has a sweet taste. It is commonly used in various industries due to its versatile properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Glycerol can be synthesized through several methods:
Hydrolysis of Fats and Oils: This is the most common method where triglycerides (fats and oils) are hydrolyzed to produce glycerol and fatty acids. The reaction is typically carried out under high temperature and pressure in the presence of a catalyst.
Fermentation of Sugars: Glycerol can also be produced by the fermentation of sugars using certain microorganisms. This method is often used in the production of biofuels.
Chemical Synthesis: Glycerol can be synthesized from propylene, a byproduct of petroleum refining, through a series of chemical reactions involving chlorination and hydrolysis.
Industrial Production Methods
In industrial settings, glycerol is primarily produced as a byproduct of biodiesel production. The transesterification of triglycerides with methanol produces methyl esters (biodiesel) and glycerol. This method is cost-effective and environmentally friendly, making it the preferred choice for large-scale production .
Chemical Reactions Analysis
Types of Reactions
Glycerol undergoes various chemical reactions, including:
Oxidation: Glycerol can be oxidized to produce glyceraldehyde, dihydroxyacetone, and glyceric acid. Common oxidizing agents include potassium permanganate and nitric acid.
Reduction: Glycerol can be reduced to produce propylene glycol and ethylene glycol. This reaction typically requires hydrogen gas and a metal catalyst.
Substitution: Glycerol can undergo substitution reactions to form esters, ethers, and halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, nitric acid, and other strong oxidizing agents.
Reduction: Hydrogen gas and metal catalysts such as nickel or palladium.
Substitution: Acids, alcohols, and halogens under appropriate conditions.
Major Products
Oxidation: Glyceraldehyde, dihydroxyacetone, glyceric acid.
Reduction: Propylene glycol, ethylene glycol.
Substitution: Glycerol acetate, glycerol ethers, glycerol halides.
Scientific Research Applications
Glycerol has numerous applications in scientific research:
Chemistry: Used as a solvent, reagent, and intermediate in various chemical reactions.
Biology: Employed as a cryoprotectant for preserving biological samples and cells.
Medicine: Utilized in pharmaceutical formulations, as a laxative, and in skin care products.
Industry: Used in the production of cosmetics, food products, and as a humectant in personal care products.
Mechanism of Action
Glycerol exerts its effects through various mechanisms:
Cryoprotectant: Glycerol protects cells and tissues from damage during freezing by reducing ice formation and osmotic stress.
Humectant: Glycerol attracts and retains moisture, helping to maintain hydration in skin and other tissues.
Solvent: Glycerol’s ability to dissolve a wide range of substances makes it useful in various formulations.
Comparison with Similar Compounds
Glycerol can be compared with other polyols such as:
Ethylene Glycol: Similar in structure but more toxic and primarily used as an antifreeze.
Propylene Glycol: Less toxic than ethylene glycol and used in food, pharmaceuticals, and cosmetics.
Sorbitol: A sugar alcohol used as a sweetener and humectant in food and personal care products.
Glycerol’s unique combination of non-toxicity, versatility, and wide range of applications makes it a valuable compound in various fields.
Properties
CAS No. |
84145-61-9 |
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Molecular Formula |
C14H27NNa2O5 |
Molecular Weight |
335.35 g/mol |
IUPAC Name |
disodium;2-aminoethanol;dodecanedioate |
InChI |
InChI=1S/C12H22O4.C2H7NO.2Na/c13-11(14)9-7-5-3-1-2-4-6-8-10-12(15)16;3-1-2-4;;/h1-10H2,(H,13,14)(H,15,16);4H,1-3H2;;/q;;2*+1/p-2 |
InChI Key |
PFMDOYIDXTUIHB-UHFFFAOYSA-L |
Canonical SMILES |
C(CCCCCC(=O)[O-])CCCCC(=O)[O-].C(CO)N.[Na+].[Na+] |
Origin of Product |
United States |
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